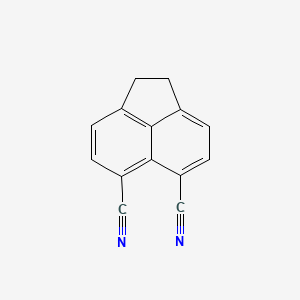1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
CAS No.:
Cat. No.: VC13448994
Molecular Formula: C14H8N2
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H8N2 |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 1,2-dihydroacenaphthylene-5,6-dicarbonitrile |
| Standard InChI | InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2 |
| Standard InChI Key | NUULUIKXLMNARB-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |
| Canonical SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |
Introduction
Structural and Molecular Properties
The compound’s IUPAC name, 1,2-dihydroacenaphthylene-5,6-dicarbonitrile, reflects its bicyclic acenaphthylene backbone, where the 1,2-positions are saturated, and the 5,6-positions are substituted with cyano groups. Key structural features include:
-
Fused bicyclic system: A naphthalene derivative with an ethylene bridge between C1 and C8, creating a planar, conjugated π-system .
-
Substituent effects: The electron-withdrawing cyano groups at C5 and C6 enhance the compound’s electrophilicity, making it reactive toward nucleophilic additions and cycloadditions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile |
| SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |
| InChIKey | NUULUIKXLMNARB-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of 1,2-dihydroacenaphthylene-5,6-dicarbonitrile typically involves multi-step reactions starting from acenaphthene or its derivatives. A notable method, detailed in a patent , employs acenaphthene and alkali metal cyanates in concentrated hydrofluoric acid (HF) under controlled temperatures (10–120°C). Key steps include:
-
Initial reaction: Acenaphthene reacts with sodium or potassium cyanate in >90% HF at 10–40°C to form intermediate amides.
-
Cyclization: Heating the intermediate to 60–120°C in pressurized autoclaves yields the dicarbonitrile product .
This method achieves yields >70% and allows HF recovery, offering a technical advantage over traditional Friedel-Crafts approaches .
Table 2: Synthesis Conditions
| Parameter | Details |
|---|---|
| Starting Material | Acenaphthene |
| Reagents | NaCNO/KCNO, HF (≥90%) |
| Temperature Range | 10–120°C |
| Reaction Time | 1–24 hours |
| Yield | 71% (optimized conditions) |
Applications in Materials Science
The compound’s electron-deficient nature and planar structure make it valuable in several domains:
-
Organic electronics: As a precursor for n-type semiconductors due to its ability to stabilize charge-transfer complexes .
-
Coordination chemistry: Forms complexes with transition metals, enabling applications in catalysis and photoluminescent materials .
-
Polymer synthesis: Serves as a monomer for conductive polymers and high-performance resins .
Recent studies highlight its role in synthesizing acenaphthenequinone derivatives, which are intermediates in dye production . For example, oxidation of the dihydroacenaphthylene core yields quinones used in optical brighteners and pigments .
Future Research Directions
-
Functional material development: Exploring its use in organic photovoltaics (OPVs) and field-effect transistors (FETs) .
-
Catalytic applications: Investigating metal-organic frameworks (MOFs) incorporating the compound for gas storage or separation .
-
Toxicological profiling: Conducting in vitro and in vivo studies to assess chronic exposure risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume